2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine
Description
Properties
CAS No. |
121815-32-5 |
|---|---|
Molecular Formula |
C27H21ClN4 |
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-(chloromethyl)-2-methyl-1,5-diphenylimidazo[4,5-b]phenazine |
InChI |
InChI=1S/C27H21ClN4/c1-27(18-28)30-23-17-25-22(16-26(23)32(27)20-12-6-3-7-13-20)29-21-14-8-9-15-24(21)31(25)19-10-4-2-5-11-19/h2-17H,18H2,1H3 |
InChI Key |
UBERRFODXNLVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2N1C6=CC=CC=C6)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multiple steps. One common method includes the nucleophilic substitution of 2,3-dibromomethyl-pyrazino[2,3-b]phenazine with appropriate reagents such as propanol, morpholine, and potassium thiocyanate . Another approach involves the condensation reaction of 2,3-diaminophenazine with different aromatic aldehydes or acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Nucleophilic Substitution of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is a reactive site for nucleophilic substitution. Analogous systems, such as chloromethyl-substituted quinoxalines, undergo substitution with nitrogen nucleophiles (e.g., amines) under basic conditions . For example:
-
Reaction with Amines : Substitution of Cl with amine groups (e.g., -NH₂, -NHR) to form -CH₂NH-R derivatives.
-
Reaction with Thiols : Replacement of Cl with thiolate ions (-S⁻) to yield -CH₂S-R products.
-
Hydrolysis : Conversion to a hydroxymethyl group (-CH₂OH) under acidic or basic conditions.
| Reaction Type | Reagents | Product | Yield | Conditions |
|---|---|---|---|---|
| Amine substitution | NH₃, K₂CO₃ (aq) | -CH₂NH₂ derivative | Moderate | Reflux, aqueous base |
| Thiol substitution | RSH, EtOH | -CH₂SR derivative | High | Room temperature |
| Hydrolysis | H₂O, H₃O⁺/OH⁻ | -CH₂OH derivative | High | Mild acid/base |
Elimination Reactions
Harsh conditions (e.g., high temperatures or strong bases) may induce elimination of HCl from the chloromethyl group, forming a methylene (-CH₂) or alkene group. For example:
-
Dehydrohalogenation : Formation of a styrene-like structure via β-elimination.
-
Cyclization : Intramolecular elimination to form fused rings (if stereochemistry permits).
Ring-Opening and Rearrangement
The imidazo[4,5-b]phenazine core may undergo ring-opening under extreme conditions (e.g., strong acids/bases or high temperatures), though such reactions are less documented for this specific heterocycle.
Formation of the Chloromethyl Group
The chloromethyl group likely arises from alkylation of a methylene (-CH₂-) precursor with chlorinating agents (e.g., thionyl chloride, CCl₄). Analogous methods are used in quinoxaline chemistry .
Derivatization Strategies
-
Amination : Conversion of -CH₂Cl to -CH₂NH₂ using ammonia or primary amines.
-
Alkylation : Substitution with alkoxide ions (e.g., -O⁻R) to form ether derivatives.
-
Fluorination : Replacement of Cl with F using reagents like NaF or KF.
Antimicrobial Activity
Chloromethyl-substituted heterocycles often exhibit antimicrobial properties due to their electrophilic character. For example, analogous chloromethylpyrazoles show inhibition against MRSA strains .
Potential in Drug Discovery
The imidazo[4,5-b]phenazine scaffold is explored in medicinal chemistry for its interaction with biological targets (e.g., enzymes, receptors). Substituents like chloromethyl may enhance lipophilicity or binding affinity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine. It exhibits significant activity against various bacterial strains, including resistant pathogens. For instance, compounds derived from this structure have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine | S. aureus | 24 |
| 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine | B. subtilis | 21 |
These results suggest that the compound could be developed into a new class of antibacterial agents .
Anticancer Research
The imidazo[4,5-b]phenazine derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In vitro experiments have shown that certain derivatives can inhibit the growth of breast cancer cell lines effectively.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The potential for these compounds in cancer therapy is promising and warrants further investigation .
Electrochemical Applications
Research has explored the electrochemical behavior of this compound, particularly its use in sensors and as a redox-active material. The electrochemical properties allow it to be utilized in the development of sensors for detecting biological molecules or environmental pollutants.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers assessed the antimicrobial efficacy of various imidazo[4,5-b]phenazine derivatives against resistant bacterial strains using agar diffusion methods. The study found that modifications to the phenyl groups significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating that structural optimization is crucial for developing effective antimicrobial agents .
Case Study 2: Anticancer Mechanisms
In another study focusing on anticancer applications, researchers evaluated the effects of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine on apoptosis pathways in cancer cells. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways in treated cells compared to controls . This suggests a dual mechanism involving both oxidative stress induction and direct action on apoptotic pathways.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with molecular targets and pathways within cells. The compound can interfere with cellular processes such as protein synthesis and signal transduction, leading to its biological effects . For instance, in photodynamic therapy, the compound generates reactive oxygen species that cause cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Spectroscopic Comparison
Substituents at the 2-position critically influence spectroscopic properties:
NMR and IR Data
Physical and Chemical Properties
*Calculated based on molecular formula.
Biological Activity
2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine (CAS Number: 121815-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H21ClN4 |
| Molecular Weight | 436.935 g/mol |
| Boiling Point | 546.9 °C at 760 mmHg |
| Flash Point | 284.5 °C |
| LogP | 5.6867 |
Synthesis
The synthesis of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine has been reported in various studies. The compound can be synthesized through multi-step reactions involving imidazole derivatives and chloromethylation processes, which enhance its biological activity and stability .
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study evaluating a series of imidazole compounds found that many demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine showed effective inhibition of drug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 1-4 μg/mL against certain pathogens .
Cytotoxicity Studies
In vitro cytotoxicity assays have revealed that several imidazole derivatives possess low toxicity profiles. For instance, compounds related to 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine were tested against HepG2 liver cancer cells and showed no significant cytotoxic effects even at concentrations as high as 100 μM . This suggests a favorable therapeutic index for potential anticancer applications.
The mechanism by which imidazole derivatives exert their biological effects is often linked to their ability to inhibit key enzymes or disrupt cellular processes. For example, some compounds have been shown to inhibit bacterial cell wall synthesis or interfere with DNA replication in target organisms . Additionally, studies have indicated that these compounds may act as inhibitors of specific kinases involved in cancer progression, further highlighting their potential as therapeutic agents .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives and evaluated their antibacterial activities against various strains. The compound analogous to 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of standard antibiotics used in clinical settings.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of imidazole derivatives demonstrated that certain compounds led to apoptosis in cancer cell lines through the activation of caspase pathways. The tested derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential for targeted cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for synthesizing 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine?
- Methodology : The compound is synthesized via condensation reactions using 2-aminophenazine derivatives and substituted aldehydes. A typical protocol involves refluxing 2-aminophenazine (10 mmol) with 2-chloromethyl-2-methylpropanal (10 mmol) in DMF with acetic acid (0.5 mL) as a catalyst for 4 hours. The product is precipitated using ice-water and purified via flash chromatography (Pet. Ether/EtOAC gradient). This method ensures regioselectivity and minimizes byproducts .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology : X-ray crystallography is the gold standard for resolving its planar imidazo-phenazine core and substituent orientations. For example, crystal structures of analogous compounds (e.g., cadmium-coordinated derivatives) confirm bond angles and packing interactions . Complementary techniques include NMR to verify substitution patterns and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How is the biological activity of this compound initially assessed in anticancer research?
- Methodology : The compound’s topoisomerase I/IIα inhibition is evaluated using plasmid relaxation assays. Cytotoxicity is tested via the MTT assay (e.g., against HeLa or MCF-7 cell lines), following protocols from the NCI-60 screening panel . IC values are compared to reference inhibitors like camptothecin or etoposide .
Advanced Research Questions
Q. How can synthetic yields be optimized when introducing bulky substituents (e.g., chloromethyl groups)?
- Methodology : Solubility challenges during purification can be addressed by adjusting solvent polarity (e.g., using EtOAc/MeOH gradients) . For sterically hindered derivatives, microwave-assisted synthesis may reduce reaction times and improve yields. Computational tools (e.g., DFT) can predict steric clashes and guide substituent selection .
Q. How should researchers resolve contradictions between in vitro and in vivo activity data?
- Methodology : Discrepancies often arise from metabolic instability or poor bioavailability. Validate in vitro results with orthogonal assays (e.g., comet assays for DNA damage). For in vivo studies, use pharmacokinetic profiling (e.g., HPLC-MS for plasma concentration) and compare with structural analogs to identify metabolic hotspots .
Q. What computational strategies predict binding interactions with dual topoisomerase I/IIα targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) models the compound’s interaction with topoisomerase DNA cleavage sites. For example, imidazo-phenazine derivatives show π-π stacking with DNA bases and hydrogen bonding with catalytic residues (e.g., Tyr723 in topo I). MD simulations (100 ns) assess complex stability .
Q. How can mechanistic studies confirm dual topoisomerase inhibition?
- Methodology : Use enzyme-specific inhibitors (e.g., CPT-11 for topo I, ICRF-193 for topo IIα) in competitive assays. Gel electrophoresis distinguishes DNA cleavage patterns: dual inhibitors produce distinct band shifts compared to single-target agents. Cross-validation with siRNA knockdown of enzyme isoforms adds robustness .
Q. What structural modifications enhance solubility without compromising bioactivity?
- Methodology : Introduce polar groups (e.g., carboxylates) at the phenyl rings, as seen in 4-carboxyphenyl analogs. Salt formation (e.g., sodium salts) or PEGylation improves aqueous solubility. Maintain the chloromethyl group for electrophilic DNA interaction, as shown in SAR studies .
Q. How to align research on this compound with theoretical frameworks in drug design?
- Methodology : Link studies to the "intercalation-stabilization" theory for topoisomerase inhibitors. Use QSAR models to correlate substituent electronegativity (e.g., Hammett constants) with inhibitory potency. Frameworks like the NCI’s Developmental Therapeutics Program provide validation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
